5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a thiophene ring and a tetrahydropyrimidine-2,4-dione core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the thiophene ring suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound is a derivative of thiophene, which is known to have a wide range of biological effects . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of effects . The nitro group and the hydroxy group in the compound could potentially be involved in these interactions.
Pharmacokinetics
It’s known that the compound has a melting point of over 300°c and a boiling point of 2817°C under rough estimate conditions . These properties could potentially affect its bioavailability.
Result of Action
Given its structural features, it could potentially have a variety of effects depending on its targets and the specific biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the condensation of thiophene derivatives with appropriate pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene are similar in structure and exhibit various biological activities.
Pyrimidine derivatives: Compounds such as 5-Fluorouracil and Cytosine share the pyrimidine core and are well-known for their medicinal properties.
Uniqueness
What sets 5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is the combination of the nitro group, thiophene ring, and tetrahydropyrimidine-2,4-dione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-nitro-6-[(E)-2-thiophen-2-ylethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9-8(13(16)17)7(11-10(15)12-9)4-3-6-2-1-5-18-6/h1-5H,(H2,11,12,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXHZZSVSVVOEG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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